molecular formula C12H16ClNO2 B13860884 (-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride

(-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride

Cat. No.: B13860884
M. Wt: 241.71 g/mol
InChI Key: ZSTHSLBOCJXONG-FXMYHANSSA-N
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Description

(-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride: is a compound known for its potent dopamine agonist properties. It is often used in scientific research to study the role of dopamine receptors in the brain, particularly the D2 and D3 receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a naphthol derivative with an amine in the presence of a cyclizing agent .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and verification of the compound’s structure using spectroscopic methods .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Mechanism of Action

The compound exerts its effects by acting as an agonist at dopamine D2 and D3 receptors. It binds to these receptors, mimicking the action of dopamine and activating the associated signaling pathways. This activation can influence various physiological processes, including motor control, reward, and cognition .

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

(4aS,10bS)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c14-9-3-1-8-2-4-11-12(10(8)7-9)15-6-5-13-11;/h1,3,7,11-14H,2,4-6H2;1H/t11-,12-;/m0./s1

InChI Key

ZSTHSLBOCJXONG-FXMYHANSSA-N

Isomeric SMILES

C1CC2=C(C=C(C=C2)O)[C@H]3[C@H]1NCCO3.Cl

Canonical SMILES

C1CC2=C(C=C(C=C2)O)C3C1NCCO3.Cl

Origin of Product

United States

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